(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields of scientific research. This compound features a tetrahydrofuran ring substituted with a methoxyphenylamino group, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and tetrahydrofuran derivatives.
Reaction Conditions: The key steps involve the formation of the tetrahydrofuran ring and the introduction of the methoxyphenylamino group. This can be achieved through various organic reactions, including nucleophilic substitution and cyclization reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired chiral compound in high purity.
Industrial Production Methods
Industrial production of (3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include advanced purification techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols or amines.
Scientific Research Applications
(3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((3-Hydroxyphenyl)amino)tetrahydrofuran-3-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(3S,4R)-4-((3-Methylphenyl)amino)tetrahydrofuran-3-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(3S,4R)-4-((3-Methoxyphenyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where the methoxy group plays a crucial role.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(3S,4R)-4-(3-methoxyanilino)oxolan-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-9-4-2-3-8(5-9)12-10-6-15-7-11(10)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
ROEHNXIIWBSJDS-GHMZBOCLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N[C@@H]2COC[C@H]2O |
Canonical SMILES |
COC1=CC=CC(=C1)NC2COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.